molecular formula C16H19NO3S B238933 N-(4-methoxybenzyl)-3,4-dimethylbenzenesulfonamide

N-(4-methoxybenzyl)-3,4-dimethylbenzenesulfonamide

Cat. No. B238933
M. Wt: 305.4 g/mol
InChI Key: UNUXBBBTVNXAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-3,4-dimethylbenzenesulfonamide, also known as Sulfamethoxazole, is a sulfonamide antibiotic that is widely used in the treatment of bacterial infections. It was first introduced in the 1960s and has since become a popular antibiotic due to its effectiveness against a wide range of bacterial infections.

Mechanism Of Action

N-(4-methoxybenzyl)-3,4-dimethylbenzenesulfonamidezole works by inhibiting the synthesis of dihydrofolic acid, which is essential for the growth and replication of bacteria. By inhibiting this process, sulfamethoxazole prevents the bacteria from multiplying and ultimately leads to their death.

Biochemical And Physiological Effects

N-(4-methoxybenzyl)-3,4-dimethylbenzenesulfonamidezole has been shown to have a number of biochemical and physiological effects. It has been found to be a potent inhibitor of dihydropteroate synthase, an enzyme that is essential for the synthesis of folic acid in bacteria. N-(4-methoxybenzyl)-3,4-dimethylbenzenesulfonamidezole has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

N-(4-methoxybenzyl)-3,4-dimethylbenzenesulfonamidezole has a number of advantages and limitations for use in lab experiments. One of the main advantages is its broad-spectrum activity against a wide range of bacterial infections. However, one of the limitations is that it can be toxic to certain cell lines and may not be suitable for use in certain experiments.

Future Directions

There are a number of future directions for research on sulfamethoxazole. One area of research is the development of new analogs of sulfamethoxazole that may have improved antibacterial properties. Another area of research is the use of sulfamethoxazole in combination with other antibiotics to improve their effectiveness against bacterial infections. Additionally, there is a need for further research into the potential use of sulfamethoxazole in the treatment of inflammatory diseases.

Synthesis Methods

N-(4-methoxybenzyl)-3,4-dimethylbenzenesulfonamidezole is synthesized by the reaction of 4-methoxybenzyl chloride with 3,4-dimethylbenzenesulfonamide in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as dichloromethane or chloroform.

Scientific Research Applications

N-(4-methoxybenzyl)-3,4-dimethylbenzenesulfonamidezole has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of bacterial infections. It is commonly used to treat urinary tract infections, respiratory tract infections, and skin infections. N-(4-methoxybenzyl)-3,4-dimethylbenzenesulfonamidezole has also been studied for its potential use in the treatment of malaria.

properties

Product Name

N-(4-methoxybenzyl)-3,4-dimethylbenzenesulfonamide

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H19NO3S/c1-12-4-9-16(10-13(12)2)21(18,19)17-11-14-5-7-15(20-3)8-6-14/h4-10,17H,11H2,1-3H3

InChI Key

UNUXBBBTVNXAJK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)C

Origin of Product

United States

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